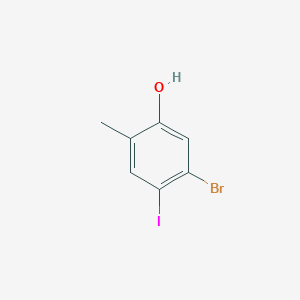
3-Amino-3-(4-bromophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(4-bromophenyl)butanoic acid: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-bromophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of boron reagents and palladium catalysts to facilitate the coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Amino-3-(4-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: 3-Amino-3-(4-bromophenyl)butanoic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar amino acids in biological systems .
Medicine: Its structural features make it a candidate for drug development targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
作用机制
The mechanism of action of 3-Amino-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
3-Amino-3-phenylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and properties.
4-Amino-3-(4-bromophenyl)butanoic acid: The position of the amino group is different, affecting its interaction with other molecules.
3-Amino-4-(4-bromophenyl)butanoic acid: Similar structure but with different stereochemistry, leading to variations in biological activity.
Uniqueness: 3-Amino-3-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromophenyl group in its structure.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
3-amino-3-(4-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |
InChI 键 |
VKYROEAAZJHOLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)


![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)


